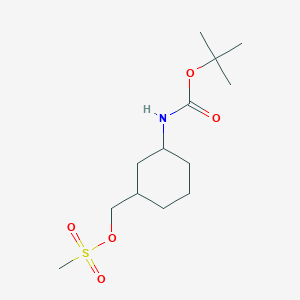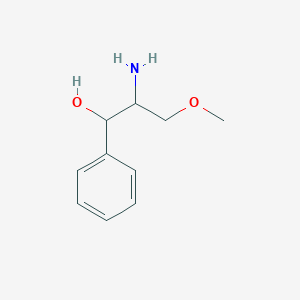
5-Methyl-2-(1-naphthyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(1-naphthyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a naphthyl group at the 2-position. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-naphthyl)imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-naphthylamine with methylglyoxal and ammonium acetate under acidic conditions to form the imidazole ring . Another approach includes the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of substituted imidazoles often employs multi-component reactions due to their efficiency and high yield. These methods may involve the use of catalysts such as zinc chloride or erbium triflate to facilitate the cyclization process . Solvent-free conditions and microwave-assisted synthesis are also explored to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-2-(1-naphthyl)imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at the 4 and 5 positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of bromo-substituted imidazoles.
Applications De Recherche Scientifique
5-Methyl-2-(1-naphthyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials, such as dyes for solar cells and other optical applications
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(1-naphthyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential ligand in metalloprotein complexes. Additionally, the compound can interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites .
Comparaison Avec Des Composés Similaires
2-Methylimidazole: Lacks the naphthyl group, making it less hydrophobic.
1-Phenylimidazole: Contains a phenyl group instead of a naphthyl group, affecting its electronic properties.
4,5-Dimethylimidazole: Substituted at different positions, altering its reactivity and steric properties
Uniqueness: 5-Methyl-2-(1-naphthyl)imidazole is unique due to the presence of both a methyl and a naphthyl group, which confer distinct electronic and steric properties. These substitutions enhance its potential interactions with biological targets and its utility in various applications .
Propriétés
Formule moléculaire |
C14H12N2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
5-methyl-2-naphthalen-1-yl-1H-imidazole |
InChI |
InChI=1S/C14H12N2/c1-10-9-15-14(16-10)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,15,16) |
Clé InChI |
HCZRILADXHYHAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)



![Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide](/img/structure/B13681017.png)



![2-Chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13681047.png)
![1-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681048.png)



